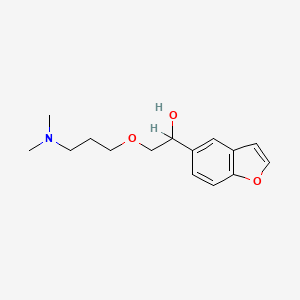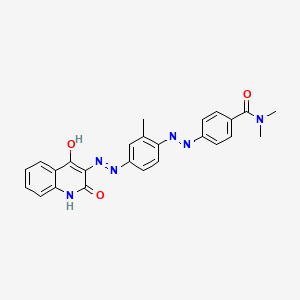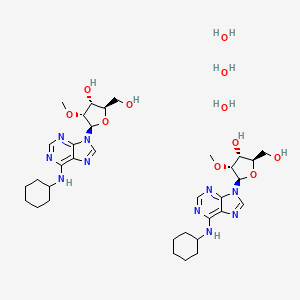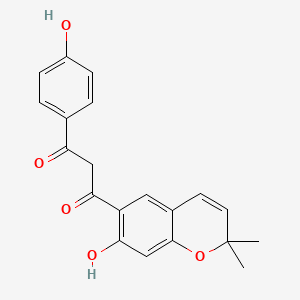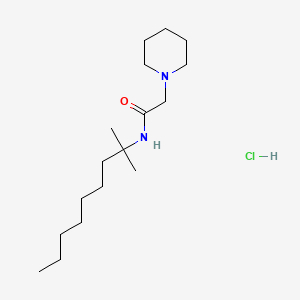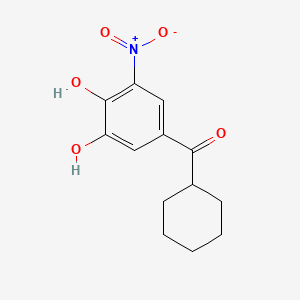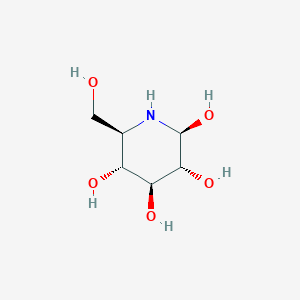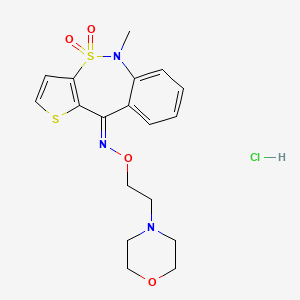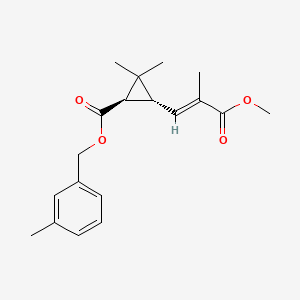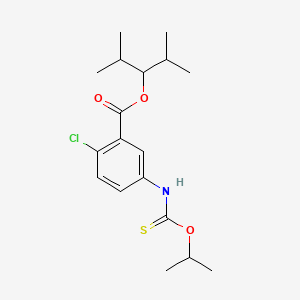
Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 2-methyl-1-(1-methylethyl)propyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 2-methyl-1-(1-methylethyl)propyl ester is a complex organic compound with a unique structure It is characterized by the presence of a benzoic acid core substituted with chlorine, a thioxomethyl group, and an ester linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 2-methyl-1-(1-methylethyl)propyl ester typically involves multiple steps. The starting material is often benzoic acid, which undergoes chlorination to introduce the chlorine substituent. The thioxomethyl group is then added through a reaction with a suitable thioxomethylating agent. Finally, the esterification process involves reacting the intermediate with 2-methyl-1-(1-methylethyl)propanol under acidic conditions to form the ester linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 2-methyl-1-(1-methylethyl)propyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxomethyl group to a thiol or sulfide.
Substitution: The chlorine substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Aplicaciones Científicas De Investigación
Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 2-methyl-1-(1-methylethyl)propyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 2-methyl-1-(1-methylethyl)propyl ester exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, altering the activity of these targets and modulating various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 2-propynyl ester
- Benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 2-methylpropyl ester
Uniqueness
The unique combination of substituents in benzoic acid, 2-chloro-5-(((1-methylethoxy)thioxomethyl)amino)-, 2-methyl-1-(1-methylethyl)propyl ester imparts distinct chemical and biological properties. Its specific ester linkage and thioxomethyl group differentiate it from similar compounds, potentially leading to unique applications and interactions.
Propiedades
Número CAS |
165549-98-4 |
|---|---|
Fórmula molecular |
C18H26ClNO3S |
Peso molecular |
371.9 g/mol |
Nombre IUPAC |
2,4-dimethylpentan-3-yl 2-chloro-5-(propan-2-yloxycarbothioylamino)benzoate |
InChI |
InChI=1S/C18H26ClNO3S/c1-10(2)16(11(3)4)23-17(21)14-9-13(7-8-15(14)19)20-18(24)22-12(5)6/h7-12,16H,1-6H3,(H,20,24) |
Clave InChI |
LHZMIBSXENLDCU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(C)C)OC(=O)C1=C(C=CC(=C1)NC(=S)OC(C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


